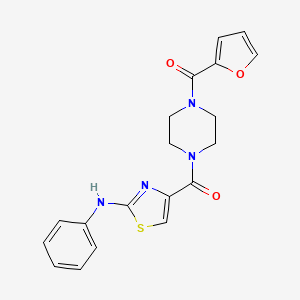

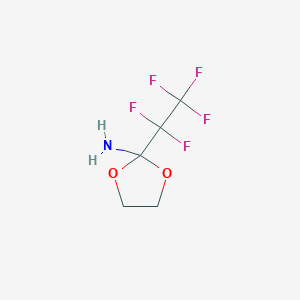

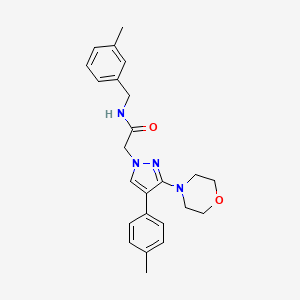

![molecular formula C21H15NO5 B3017791 N-[3-(3-甲氧基苯基)-4-氧代色满-2-基]呋喃-2-甲酰胺 CAS No. 865281-51-2](/img/structure/B3017791.png)

N-[3-(3-甲氧基苯基)-4-氧代色满-2-基]呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various furan-2-carboxamide derivatives has been explored in the provided studies. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, yielding high purity products . Another study reported the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives through a reaction involving isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes, facilitated by ultrasound irradiation . Additionally, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized from 3,4-Difluoronirobenzene, indicating a lack of side reactions and byproducts .

Molecular Structure Analysis

The molecular structures of the synthesized furan-2-carboxamide derivatives were confirmed using various spectral techniques such as IR, 1H NMR, 13C NMR, and LCMS . These techniques ensure the accuracy of the synthesized compounds' structures, which is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-2-carboxamide derivatives are characterized by their high yields and purity. The use of ultrasound irradiation in one study suggests an innovative approach to synthesis, which could offer advantages such as reduced reaction times and improved efficiency . The synthesis processes often involve nucleophilic substitution reactions and the use of catalysts like p-TSA to facilitate the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are closely related to their antimicrobial and antiallergic activities. For example, the synthesized compounds in one study exhibited significant in vitro antimicrobial activity against a range of microorganisms, including bacteria and fungi . Another study found potent antiallergic activity in synthesized furan-3-carboxamides, with the most active compound inhibiting the action of serotonin, histamine, and bradykinin . QSAR studies have been applied to find correlations between the physicochemical parameters of the compounds and their biological activities, suggesting that specific structural features may enhance their efficacy .

Case Studies and Biological Evaluation

Several studies have included biological evaluations of the synthesized furan-2-carboxamide derivatives. For instance, N-(4-bromophenyl)furan-2-carboxamide analogues demonstrated anti-bacterial activities against drug-resistant bacteria, with molecular docking studies and MD simulations validating their effectiveness . The antiallergic activity of furan-3-carboxamides was confirmed through dermal vascular permeability and active anaphylaxis assays in rats . Furthermore, the synthesized 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides were potent tyrosinase inhibitors, with a non-competitive inhibition mechanism suggested by Lineweaver-Burk plots . The novel N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives also showed promising antibacterial and antifungal activities .

科学研究应用

植物生物质转化为呋喃衍生物

呋喃衍生物在可持续化学中发挥着至关重要的作用,可用作生产聚合物、燃料和各种功能材料的中间体。从植物生物质合成 5-羟甲基糠醛 (HMF) 并将其转化为 2,5-呋喃二甲酸和 2,5-二甲基呋喃等有价值的化合物,突出了呋喃衍生物在替代不可再生的碳氢化合物来源方面的潜力 (Chernyshev, Kravchenko, & Ananikov, 2017)。

呋喃的生物催化增值

呋喃固有的不稳定性对其合成改性提出了挑战。生物催化为呋喃增值提供了高选择性的替代方案,展示了在无溶剂酯化和碳化合反应中生产 C12 衍生物的有希望的应用。这种方法强调了呋喃在可持续化学合成中的多功能性 (Domínguez de María & Guajardo, 2017)。

呋喃脂肪酸:健康影响

存在于植物、藻类和鱼类中的呋喃脂肪酸表现出抗氧化和抗炎特性。尽管对其在健康中的作用存在一些争议,但证据的平衡表明呋喃脂肪酸是有益的,突出了生物活性化合物在营养和健康研究中的复杂性 (Xu 等人,2017)。

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets that results in a broad spectrum of biological changes.

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, leading to a wide range of biological activities .

属性

IUPAC Name |

N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5/c1-25-14-7-4-6-13(12-14)18-19(23)15-8-2-3-9-16(15)27-21(18)22-20(24)17-10-5-11-26-17/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVZTAWQXORWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

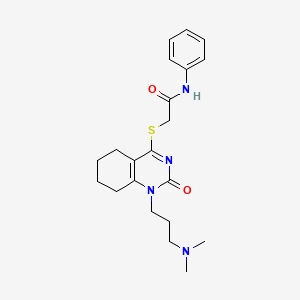

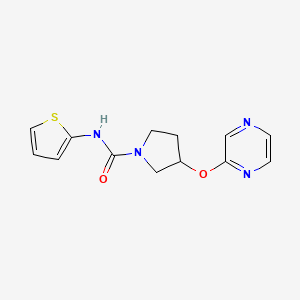

![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)

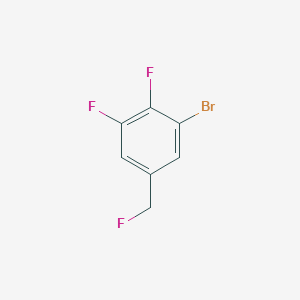

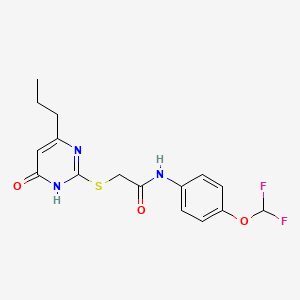

![3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3017717.png)

![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)

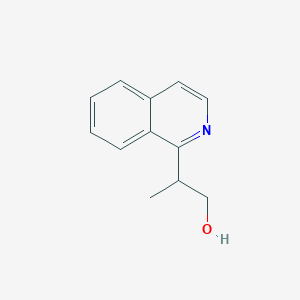

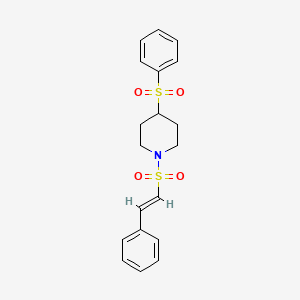

![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)